Tetradecyldimethylamine oxide dihydrate

Description

Properties

CAS No. |

135743-19-0 |

|---|---|

Molecular Formula |

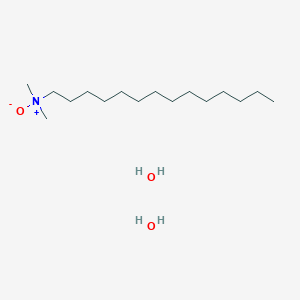

C16H39NO3 |

Molecular Weight |

293.49 g/mol |

IUPAC Name |

N,N-dimethyltetradecan-1-amine oxide;dihydrate |

InChI |

InChI=1S/C16H35NO.2H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2,3)18;;/h4-16H2,1-3H3;2*1H2 |

InChI Key |

VUTDNNGELGZRNP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)[O-].O.O |

Origin of Product |

United States |

Scientific Research Applications

Molecular Formula

- Chemical Formula :

Surfactants

Tetradecyldimethylamine oxide dihydrate is primarily used as a surfactant due to its amphiphilic nature. It reduces surface tension and enhances wetting properties, making it effective in formulations such as:

- Detergents : Used in laundry and dishwashing detergents to improve cleaning efficiency.

- Personal Care Products : Incorporated in shampoos and conditioners for its conditioning properties and ability to stabilize emulsions.

Stabilizers in Emulsions

The compound serves as an emulsifying agent in cosmetic formulations, helping to maintain the stability of oil-in-water emulsions. Its ability to form micelles allows for the encapsulation of active ingredients, enhancing their delivery and efficacy .

Biocidal Activity

Research indicates that this compound exhibits antimicrobial properties. It has been studied for use in disinfectants and sanitizers, particularly in formulations aimed at controlling microbial growth on surfaces .

Case Study 1: Detergent Formulation

A study demonstrated the effectiveness of this compound in a liquid detergent formulation. The compound was shown to enhance cleaning performance against various stains while maintaining fabric integrity. The formulation achieved superior results compared to traditional surfactants due to the compound's unique molecular structure that allows for better dirt removal .

Case Study 2: Personal Care Products

In a comparative analysis of hair conditioners, this compound was found to provide improved conditioning effects compared to other amine oxides. The study highlighted the compound's ability to reduce static electricity and enhance hair manageability without leaving residues .

Data Tables

| Application Area | Functionality | Benefits |

|---|---|---|

| Surfactants | Reduces surface tension | Enhances cleaning efficiency |

| Personal Care Products | Conditioning agent | Improves texture and manageability |

| Biocidal Activity | Antimicrobial properties | Effective against a range of pathogens |

| Emulsion Stabilization | Stabilizes oil-in-water emulsions | Maintains product consistency |

Comparison with Similar Compounds

N,N-Dimethyldodecylamine-N-oxide (AO C12)

Key Differences :

Physicochemical Properties :

- The shorter C12 chain reduces hydrophobicity, leading to a higher critical micelle concentration (CMC) compared to the C14 analogue. This impacts micelle stability and solubilization efficiency in aqueous solutions.

- AO C12 is widely used in commercial detergents and cosmetics due to its balanced surfactant properties .

Toxicological Data :

Trimethylamine N-oxide (TMAO)

Key Differences :

Functionality: TMAO lacks surfactant properties due to its short chain. Instead, it acts as a protein stabilizer in extreme environments (e.g., deep-sea organisms) and influences gut microbiota metabolism in mammals .

Safety Profile :

General Comparison of Amine Oxides

Research Findings and Functional Insights

Structural Advantages of this compound

- The dihydrate structure enhances crystallinity and stability, critical for controlled nanomaterial synthesis .

- The C14 chain enables stronger hydrophobic interactions, facilitating the formation of lamellar nanostructures with POMs, a feature absent in shorter-chain analogues like AO C12 .

Preparation Methods

Catalytic Oxidation with Carbon Dioxide

A pivotal method disclosed in US Patent 6,121,490 employs 70–90% aqueous H₂O₂ and CO₂ as a catalyst. The CO₂ solubilizes in the aqueous phase, forming carbonic acid (H₂CO₃), which lowers the pH and accelerates the oxidation kinetics. Key steps include:

-

Mixing N,N-dimethyltetradecylamine with H₂O₂ in a 1:1.1–1.3 molar ratio .

-

Maintaining the reaction at 40–60°C under CO₂ atmosphere.

-

Transferring the slurry to a mold at 80–90% conversion to allow solidification into the dihydrate.

Representative Data (Example 1 from US6121490A):

| Time (min) | Temperature (°C) | H₂O₂ Added (mL) | Conversion (%) |

|---|---|---|---|

| 0 | 41 | 0 | 0 |

| 140 | 55 | 100 | 57 |

| 204 | 59 | 142 | 89 |

This method achieves >99% purity with 12.9 wt% water content, confirming dihydrate formation. The absence of organic solvents eliminates contamination risks, making it industrially scalable.

Controlled-Peroxide Addition for Mitigating Exotherm

Patent US5,710,333 outlines a temperature-staged H₂O₂ addition to manage reaction exotherm and avoid gelation. For N,N-dimethyltetradecylamine:

-

Initial charge of 35% H₂O₂ at 30°C with EDTA (0.1 wt%) to sequester metal impurities.

-

Heating at 0.5°C/min to 45°C, triggering controlled oxidation.

-

Post-addition of residual H₂O₂ at 60°C to complete the reaction.

Key Advantages:

-

No foam or gel formation due to viscosity modulation.

Crystallization and Dihydrate Stabilization

The dihydrate’s stability arises from hydrogen bonding between the N-oxide group and water molecules. Sauer et al. (2003) resolved its crystal structure (P1₂₁/c1 space group) via X-ray diffraction:

Crystallographic Parameters:

| Parameter | Value |

|---|---|

| a | 22.782 Å |

| b | 8.110 Å |

| c | 9.995 Å |

| β | 91.19° |

| Z | 4 |

The N–O bond length measures 1.411 Å , with water molecules occupying interstitial sites between hydrophilic layers. Slow cooling (<0.5°C/min) from 60°C to ambient temperature ensures preferential dihydrate nucleation over anhydrous forms.

Comparative Analysis of Synthesis Routes

Table 1: Method Comparison

| Parameter | CO₂-Catalyzed | Staged H₂O₂ |

|---|---|---|

| H₂O₂ Concentration | 70–90% | 35% |

| Catalyst | CO₂ | EDTA |

| Reaction Time (h) | 3–4 | 6–8 |

| Residual Amine (wt%) | 0.01 | 0.05 |

| Water Content (wt%) | 12.9 | 10.2 |

The CO₂ method excels in purity and scalability , while staged H₂O₂ addition offers better exotherm control for lab-scale synthesis.

Industrial-Scale Production Considerations

Large-scale reactors (>5000 L) require:

-

Jacketed vessels for precise temperature control (±2°C).

Post-synthesis, the dihydrate is milled into flakes (1–5 mm thickness) for packaging. Storage at <30% humidity prevents deliquescence .

Q & A

Q. What are the recommended methods for synthesizing tetradecyldimethylamine oxide dihydrate, and how can purity be optimized?

Tetradecyldimethylamine oxide (TDAO) is typically synthesized via the oxidation of tetradecyldimethylamine using hydrogen peroxide under controlled conditions. A critical step is maintaining stoichiometric ratios (e.g., 1:1 molar ratio of amine to oxidizer) and reaction temperatures between 40–60°C to avoid over-oxidation or side reactions. Post-synthesis, purification via column chromatography (silica gel, eluent: methanol/chloroform mixtures) or recrystallization from ethanol-water systems ensures high purity (>98%). Monitoring reaction progress with thin-layer chromatography (TLC) and verifying purity via NMR (e.g., absence of unreacted amine peaks at δ 2.2–2.4 ppm) is essential .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H NMR (e.g., methylene protons adjacent to the N-oxide group at δ 3.1–3.3 ppm) and C NMR (quaternary carbon of the N-oxide at ~75 ppm) confirm structural integrity.

- FT-IR : Absorbance bands at 950–970 cm (N–O stretch) and 2850–2950 cm (C–H stretches of the alkyl chain) are diagnostic.

- Mass Spectrometry : High-resolution ESI-MS can detect the molecular ion peak [M+H] at m/z 257.272 (exact mass of CHNO) .

Q. How should researchers handle stability challenges during storage?

TDAO dihydrate is hygroscopic and sensitive to light. Store in amber glass containers under inert gas (argon/nitrogen) at 4°C. Desiccants (e.g., silica gel) should be used to prevent hydration/dehydration cycles. Periodic analysis via Karl Fischer titration ensures water content remains consistent with the dihydrate formulation .

Advanced Research Questions

Q. How can computational modeling predict the surfactant behavior of this compound in lipid bilayer systems?

Molecular dynamics (MD) simulations using force fields like CHARMM or GROMACS can model TDAO’s interactions with lipid membranes. Key parameters include:

- Critical Micelle Concentration (CMC) : Calculated via free energy profiles of monomer aggregation.

- Membrane Permeability : Assessed by tracking TDAO’s insertion depth into bilayers (e.g., phosphatidylcholine membranes).

Validate simulations with experimental data from small-angle X-ray scattering (SAXS) or fluorescence quenching assays .

Q. What experimental designs address contradictions in toxicological data for amine oxide surfactants?

TDAO’s toxicity data often relies on read-across from shorter-chain analogues (e.g., C12 amine oxides). To resolve discrepancies:

- In Vitro Models : Use human keratinocyte (HaCaT) assays to compare oxidative stress responses (ROS generation) across chain lengths.

- Dose-Response Curves : Include sub-CMC and supra-CMC concentrations to differentiate surfactant-specific vs. bulk chemical effects.

- Omics Profiling : Transcriptomics can identify chain-length-dependent pathways (e.g., lipid metabolism genes) .

Q. How does the dihydrate form influence TDAO’s crystallographic properties compared to anhydrous forms?

Single-crystal X-ray diffraction reveals that the dihydrate form stabilizes the N-oxide moiety via hydrogen bonding with water molecules (O–H···O distances ~2.8 Å). This contrasts with anhydrous forms, where weaker van der Waals interactions dominate. Synchrotron-based powder XRD can further quantify phase purity and lattice parameter shifts under varying humidity .

Q. What strategies mitigate interference from TDAO in fluorescence-based assays?

TDAO can quench fluorescence via collisional mechanisms. To minimize interference:

- Dilution Studies : Determine the surfactant concentration below which quenching is negligible (typically <0.1 mM).

- Alternative Probes : Use environment-insensitive fluorophores (e.g., Alexa Fluor 647) instead of traditional dyes like fluorescein.

- Time-Resolved Measurements : Leverage fluorescence lifetime imaging (FLIM) to distinguish surfactant effects from probe photophysics .

Methodological Notes

- Safety Protocols : Use NIOSH-approved respirators and nitrile gloves during handling. Avoid contact with oxidizers (e.g., chlorates) due to incompatibility risks .

- Data Validation : Cross-reference experimental results with computational predictions (e.g., CMC values from MD simulations vs. tensiometry) to identify systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.